![molecular formula C13H16ClNOS B7467286 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7467286.png)
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone, also known as CPME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPME is a synthetic compound that belongs to the class of ketones and is commonly used in laboratory experiments to study its mechanism of action and physiological effects.
作用機序
The mechanism of action of 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has been shown to have various biochemical and physiological effects in the body. In laboratory experiments, 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has several advantages for laboratory experiments. It is easy to synthesize and has a high purity level, which makes it ideal for use in various types of experiments. However, 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone also has some limitations. It is not very soluble in water, which makes it challenging to use in certain types of experiments. Additionally, 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has not been extensively studied in humans, which limits its potential applications in clinical research.
将来の方向性
There are several future directions for research on 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone. One area of research is to study the potential use of 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone as a pharmacological agent for the treatment of various diseases. Another area of research is to study the mechanism of action of 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone in more detail to better understand its biochemical and physiological effects. Additionally, future research could focus on developing new synthesis methods for 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone to improve its solubility and purity.
合成法
The synthesis of 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone involves the reaction of 4-chlorobenzyl chloride with thioacetamide in the presence of a base to form 4-chlorobenzylthioacetamide. This compound is then reacted with pyrrolidine and an oxidizing agent to form 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone.
科学的研究の応用
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has been studied for its potential use as a pharmacological agent for the treatment of various diseases such as cancer, diabetes, and inflammation. 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has also been studied for its potential use as a precursor for the synthesis of other biologically active compounds.
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNOS/c14-12-5-3-11(4-6-12)9-17-10-13(16)15-7-1-2-8-15/h3-6H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPISHTLQHGCJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)
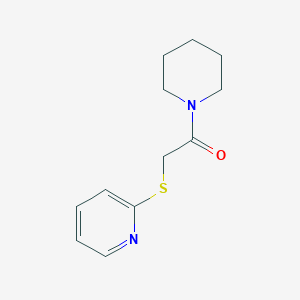
![[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467214.png)
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467221.png)
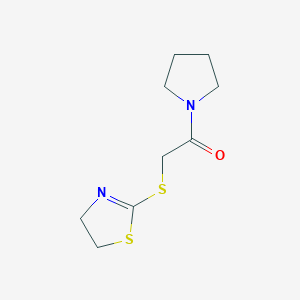
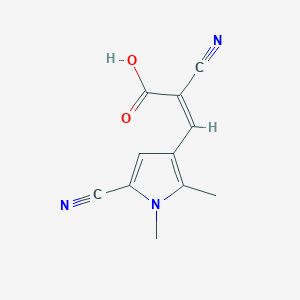
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467243.png)
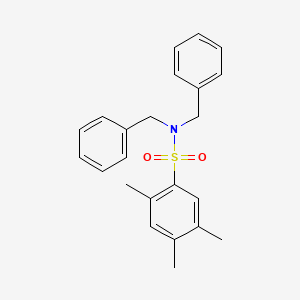
![ethyl 3-methyl-5-[[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]amino]thiophene-2-carboxylate](/img/structure/B7467263.png)
![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-phenylpyrazol-1-yl]propanoic acid](/img/structure/B7467265.png)
![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-methoxyphenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7467272.png)
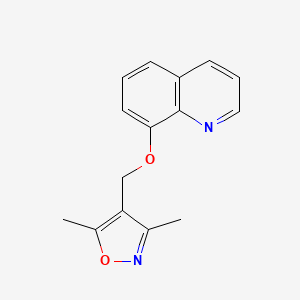
![Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate](/img/structure/B7467292.png)
